

Common synonyms for Triethyl orthobenzoate (e.g., Orthobenzoic Acid Triethyl Ester)

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Compound of Interest

Compound Name: Triethyl orthobenzoate

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An In-depth Technical Guide to Triethyl Orthobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Triethyl orthobenzoate** (CAS No. 1663-61-2), a versatile orthoester in organic synthesis. This document details its chemical identity, physicochemical properties, common synonyms, and a representative experimental protocol for its synthesis.

Chemical Identity and Synonyms

Triethyl orthobenzoate is an organic compound classified as an orthoester derivative, featuring a central carbon atom bonded to a phenyl group and three ethoxy groups.^[1] Due to its structure and applications, it is known by several alternative names in chemical literature and commercial catalogues. A comprehensive list of these synonyms is provided below for clear identification and literature searching.

Table 1: Common Synonyms for **Triethyl Orthobenzoate**

Synonym	Source(s)
Orthobenzoic Acid Triethyl Ester	[2] [3]
Ethyl Orthobenzoate	[1] [2] [3] [4]
α,α,α -Triethoxytoluene	[4]
(Triethoxymethyl)benzene	[1] [2] [3] [4]
Triethoxyphenylmethane	[2] [3] [4]
Benzene, (triethoxymethyl)-	[2] [4]
Triethyl benzoate	[4]
Phenylorthoformic acid triethyl ester	[4]
Triethoxymethyl benzol	[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Triethyl orthobenzoate** is critical for its safe handling, storage, and effective application in experimental design. The key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of **Triethyl Orthobenzoate**

Property	Value
Molecular Formula	C ₁₃ H ₂₀ O ₃ [3] [4] [5]
Molecular Weight	224.30 g/mol [3] [5]
Appearance	Clear, colorless liquid [1] [4]
Boiling Point	239-241 °C (lit.) [1] [4] 80 °C at 0.1 mmHg (lit.) [4]
Density	0.991 g/mL at 25 °C (lit.) [1] [4] [5]
Refractive Index (n _{20/D})	1.472 (lit.) [1] [4]
Flash Point	97 °C (206.6 °F) - closed cup [4] [5]
Storage Conditions	Room temperature, sealed in dry, dark place [1] [4]
Solubility	Prone to hydrolysis in water; soluble in organic solvents. [1]
CAS Number	1663-61-2 [1] [4]
EC Number	216-771-3 [2]

Applications in Synthesis

Triethyl orthobenzoate serves as a key reagent in various organic transformations. It is frequently employed in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles and pyrazolo[3,4-d]pyrimidin-4-ones.[\[6\]](#) It also functions as a protective group for carboxylic acids and is used in the formation of ketene acetals. Industrially, it has applications as a thermal additive in refrigerant oils and as a catalyst in olefin polymerization.[\[1\]](#)

Experimental Protocol: Synthesis of Triethyl Orthobenzoate

The following section details a common laboratory procedure for the synthesis of **Triethyl orthobenzoate**. This method involves the boron trifluoride-catalyzed reaction of ethyl benzoate with diethyl ether.[\[7\]](#)

Objective: To synthesize **Triethyl orthobenzoate** from ethyl benzoate and diethyl ether.

Materials:

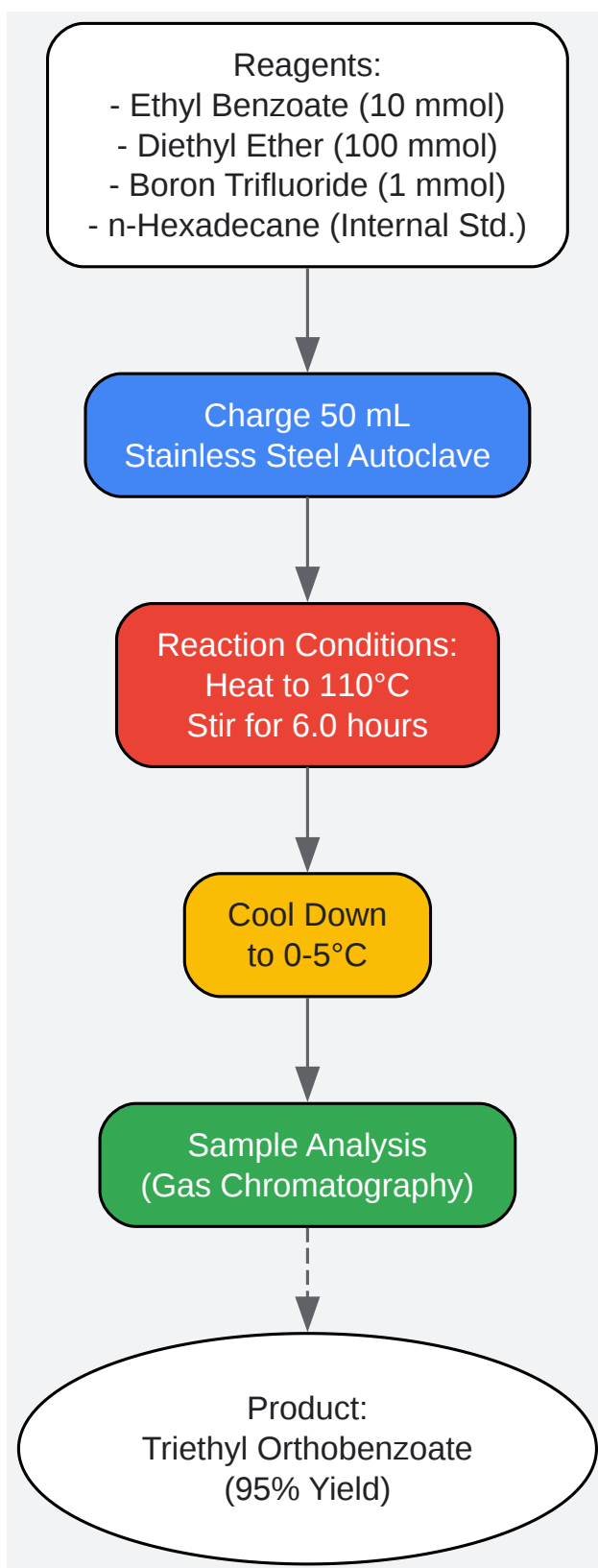
- Ethyl benzoate (1.50 g, 10 mmol)
- Diethyl ether solution containing boron trifluoride (0.068 g, 1 mmol BF_3 in 7.40 g, 100 mmol ether)
- n-Hexadecane (0.1 g, internal standard)
- 50 mL stainless steel autoclave with a magnetic stir bar

Procedure:

- Charge the 50 mL stainless steel autoclave with the magnetic stir bar.
- Add 1.50 g (10 mmol) of ethyl benzoate, 0.1 g of n-hexadecane (as an internal standard), and 7.40 g (100 mmol) of the diethyl ether solution containing 0.068 g (1 mmol) of boron trifluoride to the autoclave.[7]
- Seal the autoclave and heat the reaction mixture to 110 °C.[7]
- Maintain the temperature and continue stirring for 6.0 hours.[7]
- After the reaction period is complete, cool the autoclave down to a temperature between 0-5 °C.[7]
- Once cooled, carefully open the autoclave and collect the reaction mixture.
- Analyze the resulting sample by gas chromatography (GC) to determine the conversion rate of ethyl benzoate and the yield of **Triethyl orthobenzoate**. The expected conversion rate is approximately 98%, with a yield of around 95%.[7]

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of **Triethyl orthobenzoate** as described in the experimental protocol.



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Caption: Workflow for the synthesis of **Triethyl orthobenzoate**.

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